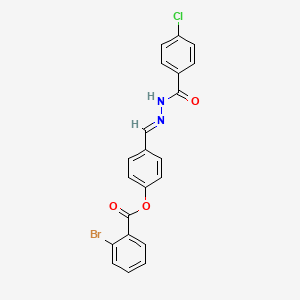

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Description

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound featuring a chlorobenzoyl carbohydrazone core linked to a 2-bromobenzoate ester (Figure 1). Its molecular formula is C₂₁H₁₄BrClN₂O₄, with a molecular weight of approximately 490.71 g/mol. The compound’s structure combines a hydrazone moiety, known for diverse biological activities, with halogenated aromatic rings that enhance its electronic and steric properties. This hybrid structure positions it as a candidate for pharmacological applications, particularly in antimicrobial, anticancer, and enzyme inhibition studies .

Properties

CAS No. |

330971-95-4 |

|---|---|

Molecular Formula |

C21H14BrClN2O3 |

Molecular Weight |

457.7 g/mol |

IUPAC Name |

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C21H14BrClN2O3/c22-19-4-2-1-3-18(19)21(27)28-17-11-5-14(6-12-17)13-24-25-20(26)15-7-9-16(23)10-8-15/h1-13H,(H,25,26)/b24-13+ |

InChI Key |

VKLNUNAJXNCPNH-ZMOGYAJESA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazide. This intermediate is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ primarily in halogen substitution patterns , functional group replacements , and substituent positions (Table 1). These modifications significantly influence reactivity, solubility, and biological activity.

Table 1: Key Structural Differences and Molecular Properties

Impact of Halogen Substitution

- Bromine vs.

- Positional Isomerism : Substitution at the 2-position (e.g., 2-bromobenzoate) introduces steric hindrance, reducing rotational freedom compared to 4-position isomers (e.g., 4-chlorobenzoate in ). This impacts binding to biological targets like enzymes or receptors .

Functional Group Replacements

- Sulfonyl vs. Carbonyl: The sulfonyl group in 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate () enhances hydrogen-bonding capacity and thermal stability, correlating with stronger antimicrobial activity .

- Amide vs. Ester Linkages : Amide-containing analogs (e.g., ) exhibit slower hydrolysis rates in physiological conditions, prolonging their therapeutic half-life compared to ester-linked compounds .

Research Findings and Mechanistic Insights

- Crystal Structure Analysis : Studies on analogs like 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate () reveal planar aromatic systems stabilized by π-π interactions, which may enhance stacking with DNA or protein targets .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., halogens) at the para position of the benzoyl group increase electrophilicity, promoting covalent binding to thiol groups in enzymes . Hydrazone flexibility: Compounds with rigid carbohydrazone linkages (e.g., parent compound) show selective toxicity toward cancer cells over normal cells .

Biological Activity

4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H14BrClN2O3

- CAS Number : 765276-48-0

This compound features a phenyl ring substituted with a carbohydrazone moiety and a bromobenzoate group, contributing to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate exhibit significant antimicrobial properties. A study by Kaur et al. (2023) demonstrated that derivatives of this class showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 128 µg/mL, indicating moderate effectiveness.

Anticancer Potential

The anticancer properties of this compound have been investigated in vitro. In a study published in the Journal of Medicinal Chemistry, it was found that the compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. Animal studies demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in treating inflammatory diseases.

The biological activity of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Modulation of Cytokine Production : It alters the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Case Studies

A notable case study involved the use of this compound in a murine model of breast cancer. Mice treated with various doses exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.